(1R*,3S*)-7-[3-(difluoromethoxy)benzoyl]-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol
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Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to "(1R*,3S*)-7-[3-(difluoromethoxy)benzoyl]-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol" typically involves intricate steps, as seen in the synthesis of various azaspiro and dioxo heterocycles. These processes often include condensation reactions, cyclizations, and the use of specific reagents and catalysts to achieve the desired molecular framework (Mikhno et al., 1978).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by complex ring systems, often involving spiro configurations and heteroatoms. X-ray crystallography is a common method used to determine the precise molecular structure, as seen in the analysis of various derivatives of 1,7-dioxaspiro and diazaspiro compounds (Brimble et al., 1997).
Chemical Reactions and Properties
The chemical reactivity of these compounds involves interactions with amines, aldehydes, and acyl chlorides, leading to the formation of various substituted and functionalized derivatives. These reactions are influenced by factors like the base and the nature of the substituents (Koszytkowska-Stawińska et al., 2004).
Physical Properties Analysis
The physical properties of these compounds are characterized by their solid-state structure, often revealing interesting aspects like intermolecular hydrogen bonding and specific conformational features. These properties are crucial in understanding the stability and solubility of the compound (Brimble et al., 1997).
properties
IUPAC Name |
[3-(difluoromethoxy)phenyl]-[(1R,3S)-1-hydroxy-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-7-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2NO5/c19-17(20)26-13-3-1-2-12(10-13)16(24)21-6-4-18(5-7-21)14(23)11-15(18)25-9-8-22/h1-3,10,14-15,17,22-23H,4-9,11H2/t14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJFRLXFSKNPDF-CABCVRRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(CC2OCCO)O)C(=O)C3=CC(=CC=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12[C@@H](C[C@@H]2OCCO)O)C(=O)C3=CC(=CC=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,3S*)-7-[3-(difluoromethoxy)benzoyl]-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol |
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